2-(3-methoxy-3-oxopropylthio)acetic acid
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Overview
Description
2-(3-Methoxy-3-oxopropylthio)acetic acid is an organic compound with a unique structure that includes a methoxy group, a ketone, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-3-oxopropylthio)acetic acid typically involves the reaction of 3-methoxy-3-oxopropylthiol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-oxopropylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxy-3-oxopropylthio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-3-oxopropylthio)acetic acid involves its interaction with specific molecular targets. The thioether and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-3-oxopropylthiol: A precursor in the synthesis of 2-(3-methoxy-3-oxopropylthio)acetic acid.
2-(3-Methoxy-3-oxopropylthio)propanoic acid: A structurally similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.
Properties
CAS No. |
821773-52-8 |
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Molecular Formula |
C6H10O4S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(3-methoxy-3-oxopropyl)sulfanylacetic acid |
InChI |
InChI=1S/C6H10O4S/c1-10-6(9)2-3-11-4-5(7)8/h2-4H2,1H3,(H,7,8) |
InChI Key |
ROQIUKVVLNAENG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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